molecular formula C10H10F3NO2 B14808987 Methyl (R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate

Methyl (R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate

Cat. No.: B14808987
M. Wt: 233.19 g/mol
InChI Key: GXZNDTIDZSRMNE-SECBINFHSA-N
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Description

Methyl (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate is a chemical compound with the molecular formula C10H10F3NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoate
  • Methyl (2R)-2-amino-3-(2,3,4-trifluorophenyl)propanoate
  • Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate

Uniqueness

Methyl (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H10F3NO2/c1-16-10(15)9(14)3-5-2-7(12)8(13)4-6(5)11/h2,4,9H,3,14H2,1H3/t9-/m1/s1

InChI Key

GXZNDTIDZSRMNE-SECBINFHSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1F)F)F)N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1F)F)F)N

Origin of Product

United States

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